3,4-Dichlorobenzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQDBABYGRKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291579 | |
| Record name | 3,4-Dichlorobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-95-7 | |
| Record name | 3,4-Dichlorobenzenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 3,4-dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Reaction Path Analysis of 3,4 Dichlorobenzenesulfonic Acid
Electrophilic Aromatic Sulfonation: Mechanistic Insights and Regioselectivity
The primary method for synthesizing 3,4-dichlorobenzenesulfonic acid is through the electrophilic aromatic sulfonation of 1,2-dichlorobenzene (B45396). chemicalbook.comnih.govnist.gov This reaction involves the substitution of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO3H). wikipedia.org The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, generated from sulfuric acid. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: the attack of the aromatic ring's pi electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. byjus.com
The directing effects of the two chlorine atoms on the benzene (B151609) ring determine the regioselectivity of the sulfonation. Both chlorine atoms are ortho, para-directing deactivators. In the case of 1,2-dichlorobenzene, the incoming sulfonic acid group is directed to the positions ortho and para to the chlorine atoms. This leads to the formation of this compound as the major product. vaia.com
Optimization of Sulfonation Parameters for Enhanced Yields and Purity
The yield and purity of this compound are significantly influenced by various reaction parameters. Key factors that can be optimized include temperature, reaction time, and the concentration of the sulfonating agent. researchgate.net For instance, heating a mixture of o-dichlorobenzene and concentrated sulfuric acid at elevated temperatures (e.g., 185±5°C) for an extended period (e.g., 24 hours) has been a documented method for its preparation. icrwhale.org The use of an excess of the sulfonating agent can drive the reaction towards completion, but may also lead to the formation of unwanted byproducts. Therefore, careful control of the stoichiometry is crucial. Post-reaction workup, such as discoloration with activated charcoal and concentration, also plays a role in obtaining a purer product. icrwhale.org
Comparative Analysis of Sulfonating Agents and Reaction Conditions
Various sulfonating agents can be employed for the synthesis of this compound, each with its own advantages and disadvantages. Common agents include:
Concentrated Sulfuric Acid (H₂SO₄): A widely used and cost-effective agent.
Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide in sulfuric acid, which is a more potent sulfonating agent. The sulfonation of o-dichlorobenzene with oleum (B3057394) is a known manufacturing method. chemicalbook.com
Chlorosulfuric Acid (HSO₃Cl): Another effective sulfonating agent. wikipedia.org
Sulfur Trioxide (SO₃): The direct use of sulfur trioxide, often in a solvent, can also be employed. researchgate.net
The choice of the sulfonating agent and reaction conditions depends on the desired reactivity and selectivity. For example, using a stronger agent like oleum may allow for lower reaction temperatures or shorter reaction times. Solvents such as halogenated hydrocarbons (e.g., chloroform, dichloromethane, 1,2-dichloroethane) can be used to dissolve the aromatic compound and the sulfonating agent, potentially improving reaction homogeneity. google.comgoogle.com
Alternative Synthetic Routes and Transformations for this compound Precursors
While direct sulfonation of 1,2-dichlorobenzene is the most common route, alternative synthetic strategies involving the transformation of precursors are also explored.
Diazotization and Subsequent Decomposition Pathways
Diazotization reactions of dichloroanilines can serve as a pathway to dichlorobenzenesulfonic acids. For instance, the diazotization of 2,5-dichloroaniline (B50420) can yield the corresponding 2,5-dichlorobenzenediazonium (B92701) compound, which can then be further transformed. google.com While not a direct route to the 3,4-isomer, this highlights a general synthetic strategy in this class of compounds. The diazotization is typically carried out using a diazotizing agent like sodium nitrite (B80452) in an acidic medium, such as sulfuric acid. google.com
Conversions Involving Phosphorus Pentachloride and Fuming Sulfuric Acid
Another synthetic approach involves the use of phosphorus pentachloride. Benzenesulfonyl chloride can be prepared by the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts. orgsyn.org This methodology could potentially be adapted for the synthesis of dichlorobenzenesulfonyl chlorides, which are precursors to the corresponding sulfonic acids. The reaction is typically carried out at elevated temperatures. orgsyn.org
Investigation of Byproduct Formation and Industrial Process Optimization
A major byproduct in the synthesis of related compounds like 4,4'-dichlorodiphenyl sulfone are other isomers such as 2,4'- and 3,4'-dichlorodiphenyl sulfone, which arise from the reaction of isomeric chlorobenzenesulfonic acids. google.com The management and potential conversion of these undesired isomers are key aspects of process optimization. google.com
Industrial processes are often designed to be continuous to improve efficiency. For instance, continuous processes for preparing diaryl sulfones have been developed where the water of reaction is continuously removed to drive the equilibrium towards the product. google.com Furthermore, methods for recycling and recovering valuable materials from waste streams, such as the recovery of this compound from wastewater using extraction techniques, are crucial for sustainable industrial production. google.com
Interactive Data Table: Sulfonating Agents and Conditions
| Sulfonating Agent | Typical Conditions | Key Characteristics |
| Concentrated Sulfuric Acid | Heating with the aromatic compound. wikipedia.org | Common, cost-effective, but the reaction is reversible and produces water. wikipedia.org |
| Fuming Sulfuric Acid (Oleum) | Heating with the aromatic compound. chemicalbook.com | More reactive than concentrated sulfuric acid. |
| Chlorosulfuric Acid | Reaction with the aromatic compound. wikipedia.org | Effective agent, produces HCl as a byproduct. wikipedia.org |
| Sulfur Trioxide | Often used in aprotic solvents like nitromethane. researchgate.net | Highly reactive electrophile. researchgate.net |
Formation of this compound in Ortho-Dichlorobenzene Sulfonation Processes
The synthesis of this compound is primarily achieved through the sulfonation of ortho-dichlorobenzene (o-DCB). This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the dichlorinated benzene ring. The primary sulfonating agent employed for this process is oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). chemicalbook.comlibretexts.org
The reaction mechanism involves the generation of the electrophile, which is believed to be either protonated sulfur trioxide (+SO₃H) or sulfur trioxide itself. chemistrysteps.com The highly polar nature of sulfur trioxide, with a significant positive charge on the sulfur atom, makes it a potent electrophile that is attracted to the electron-rich π system of the benzene ring. libretexts.org
The orientation of the incoming sulfonic acid group is directed by the existing chlorine substituents on the benzene ring. In the case of ortho-dichlorobenzene, the chlorine atoms are ortho and para-directing. However, due to steric hindrance at the positions adjacent to the chlorine atoms, the sulfonation predominantly occurs at the para position relative to one of the chlorine atoms and meta to the other, resulting in the formation of this compound.
A typical laboratory-scale synthesis involves heating a mixture of o-dichlorobenzene with concentrated sulfuric acid at elevated temperatures, for instance, 185±5°C for an extended period. icrwhale.org Following the reaction, the product mixture is diluted with water and treated with activated charcoal for discoloration. icrwhale.org
It is important to note that the sulfonation of o-dichlorobenzene can also lead to the formation of other isomers and byproducts. For instance, the reaction of o-dichlorobenzene with chlorosulfonic acid can yield a mixture of 3,4-dichlorobenzenesulfonyl chloride and 3,4-dichlorophenylsulfone. google.com
The reaction conditions, such as temperature, reaction time, and the concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the desired this compound.
Strategies for Minimizing Byproduct Generation in Chemical Manufacturing
The minimization of byproduct formation is a critical aspect of sustainable and efficient chemical manufacturing. In the context of sulfonation reactions, several strategies can be employed to enhance selectivity and reduce the generation of unwanted substances.
Optimization of Reaction Conditions:
Temperature Control: Temperature is a key parameter influencing both the reaction rate and selectivity. Higher temperatures generally accelerate the reaction but can also promote the formation of byproducts such as sulfones. researchgate.net Careful control of the reaction temperature is therefore essential to maximize the yield of the desired sulfonic acid.
Concentration of Sulfonating Agent: The concentration of the sulfonating agent, such as sulfur trioxide in oleum, directly impacts the reaction rate. Utilizing an appropriate concentration can help in achieving optimal conversion while minimizing side reactions. Using a high excess of the reagent can sometimes prevent sulfone formation. researchgate.net
Advanced Reactor Technologies:
Falling Film Reactors (FFRs): These reactors are widely used in industrial SO₃ sulfonation due to their excellent heat and mass transfer characteristics. The thin film of the organic feedstock flowing down the reactor walls allows for efficient contact with the sulfonating agent and rapid removal of the heat of reaction, thereby minimizing thermal degradation and byproduct formation. asiachmical.com
Microreactors: Offering superior surface-to-volume ratios, microreactors enable precise control over reaction parameters, leading to improved selectivity and reduced waste. The enhanced mixing and heat transfer in microreactors can significantly minimize the formation of unwanted isomers and other byproducts. asiachmical.com
Feedstock and Reagent Purity:
Substrate Purity: The purity of the starting material, such as o-dichlorobenzene, is crucial. Impurities can lead to the formation of undesired sulfonated byproducts.
Sulfonating Agent Quality: The presence of moisture in the sulfonating agent can lead to the formation of sulfuric acid, altering the reaction kinetics and potentially causing side reactions. asiachmical.com Similarly, metallic impurities can catalyze unwanted reaction pathways. asiachmical.com
Process Control and Byproduct Recycling:
In-process Monitoring: Real-time monitoring of the reaction using analytical techniques can provide valuable data for process optimization and control, allowing for adjustments to be made to minimize byproduct formation.
Data on Byproduct Minimization Strategies:
| Strategy | Parameter | Effect on Byproduct Formation | Reference |
| Temperature Control | Lowering reaction temperature | Reduces the formation of sulfones and other thermal degradation products. | researchgate.net |
| Reagent Concentration | Optimizing SO₃ concentration | Minimizes side reactions by controlling the electrophilicity of the reaction medium. | |
| Advanced Reactors | Using Falling Film Reactors | Improves heat and mass transfer, leading to higher selectivity and lower byproduct levels. | asiachmical.com |
| Feedstock Purity | Using high-purity o-dichlorobenzene | Prevents the formation of sulfonated impurities. | |
| Byproduct Recycling | Extraction and crystallization | Recovers valuable byproducts from waste streams, reducing overall waste. | google.com |
Chemical Reactivity and Derivatization Studies of 3,4 Dichlorobenzenesulfonic Acid
Reactivity Profile: Electrophilic and Nucleophilic Substitution Potential
The reactivity of 3,4-dichlorobenzenesulfonic acid is governed by the electronic effects of its substituents on the benzene (B151609) ring. The two chlorine atoms and the sulfonic acid group are all electron-withdrawing groups, which significantly deactivates the ring towards electrophilic aromatic substitution. vaia.comlibretexts.org Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.commasterorganicchemistry.com The order of reactivity towards electrophilic substitution is generally benzene > chlorobenzene (B131634) > o-dichlorobenzene, illustrating the deactivating effect of multiple halogen substituents. vaia.com
In electrophilic aromatic substitution, an electrophile attacks the π-electron system of the benzene ring, forming a positively charged intermediate known as a benzenonium ion or sigma complex. libretexts.orgminia.edu.eg The presence of deactivating groups destabilizes this carbocation intermediate, thereby increasing the activation energy and slowing down the reaction rate compared to unsubstituted benzene. libretexts.orgminia.edu.eg Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com For these reactions to proceed with a deactivated substrate like this compound, harsh reaction conditions are typically required.
Conversely, the electron-withdrawing nature of the substituents makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to a leaving group (in this case, a chlorine atom). libretexts.orglibretexts.org The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized, and this delocalization is enhanced by the presence of electron-withdrawing groups, which helps to stabilize the intermediate and facilitate the reaction. libretexts.orgyoutube.com Therefore, this compound can undergo nucleophilic substitution where a nucleophile replaces one of the chlorine atoms, a reaction pathway that is generally unfavorable for simple aryl halides without such activating groups. libretexts.org A recent study has shown that the sulfonic acid group itself can act as a leaving group in an ipso-nucleophilic substitution reaction with active methylene (B1212753) compounds when the benzene ring is sufficiently electron-deficient, offering a novel method for C-C bond formation. nih.gov
Salt Formation and Complexation Chemistry
This compound has been identified as a specific precipitating agent for the amino acid histidine. icrwhale.org This property is particularly useful in the isolation of histidine from protein hydrolysates. icrwhale.organnualreviews.org The process involves the formation of an insoluble salt, histidine disulfonate, when this compound is added to an acidic solution containing histidine. icrwhale.org
The key features of using this compound for histidine isolation are:
Specificity: It is a highly specific agent for precipitating histidine. icrwhale.org
Ease of Preparation: The reagent itself is straightforward to prepare. icrwhale.org
Crystalline Product: Histidine disulfonate precipitates as a crystalline solid, which allows for easy purification through recrystallization. icrwhale.org
Distinct Decomposition Point: The resulting histidine disulfonate has a high decomposition point of 275-280°C, which is significantly higher than the salts formed with other amino acids (which typically melt around 200°C), providing a clear method of identification. icrwhale.org
The precipitation occurs from an acidic solution (pH 1.0-2.0), and the process is initiated by dissolving this compound in the hydrolysate and seeding with a small crystal of histidine disulfonate. icrwhale.org The mixture is then left to crystallize at a low temperature. icrwhale.org While the method is not strictly quantitative, it offers a much simpler and more efficient alternative to older methods that used silver or mercury salts for precipitation. icrwhale.org
This compound readily forms salts with both inorganic and organic bases. The formation of these salts is a standard reaction for a strong acid.
Barium Salt: The barium salt of this compound can be prepared and used in the recovery of the sulfonic acid after it has been used to precipitate histidine. icrwhale.org After the histidine disulfonate is separated, the mother liquor contains the excess this compound. By adding a cold, saturated solution of barium hydroxide (B78521) (Ba(OH)₂) to this liquor until a pH of 7.2 is reached, the barium salt of this compound precipitates out upon cooling and can be collected by filtration. icrwhale.org This allows for the recovery and potential reuse of the reagent.
Sodium Salt: The sodium salt, sodium 3,4-dichlorobenzenesulfonate, can be synthesized through various methods. A common laboratory and industrial approach involves the sulfonation of 1,2-dichlorobenzene (B45396) followed by neutralization with a sodium base, such as sodium hydroxide or sodium carbonate. alfa-chemistry.com The sulfonation can be carried out using concentrated sulfuric acid or oleum (B3057394). alfa-chemistry.com Another route to sulfonyl chlorides, which are precursors to sulfonic acids and their salts, is through the reaction of a sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org The resulting sulfonyl chloride can then be hydrolyzed to the sulfonic acid and neutralized to form the sodium salt. The synthesis of sodium sulfinates, a related class of compounds, can also be achieved from sulfonyl chlorides by reduction with agents like sodium sulfite. nih.gov
The table below summarizes some properties of salts of dichlorinated benzenesulfonic acids.
| Salt Name | CAS Number | Molecular Formula | Key Application/Characteristic |
| 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium (B8443419) salt | 51698-33-0 | C₁₂H₆Cl₂Na₂O₈S₃ | Used in the formation of sulfonated membranes for proton exchange membrane fuel cells and as a solid acid catalyst. biosynth.comchemicalbook.com |
| 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate | 270573-71-2 | C₆H₄Na₂O₉S₂ | An antioxidant and a colorimetric reagent for various metals. sigmaaldrich.com |
| 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid disodium salt | 67483-13-0 | C₁₆H₈N₂Na₂O₆S₄ | A negatively charged homobifunctional cross-linking reagent and dye. scbt.com |
Synthesis and Characterization of this compound Derivatives
Derivatives of this compound, such as sulfonyl chlorides, are key intermediates in the synthesis of more complex molecules, including polyhalogenated sulfonic acid anilides (sulfonamides). The precursor, 3,4-dichlorobenzenesulfonyl chloride, can be prepared by the chlorosulfonation of 1,2-dichlorobenzene with chlorosulfonic acid. google.com
This sulfonyl chloride is a reactive compound that can readily undergo reactions with nucleophiles. For instance, it reacts with amines to form sulfonamides. The synthesis of a 3,4-dichlorobenzenesulfonamide (B1296846) derivative has been described where 3,4-dichlorobenzenesulfonyl chloride is reacted with an aminomethyl-thioxanthen-9-one in dry pyridine (B92270) to yield the corresponding sulfonamide. prepchem.com The general reaction involves the attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfur-nitrogen bond. masterorganicchemistry.com
The synthesis of various salicylanilides, another class of related structures, often involves the acylation of an amine. researchgate.net While this refers to carboxylic acid derivatives, the principle of reacting an activated acid derivative (like a sulfonyl chloride) with an amine is analogous. The reactivity and yield of such reactions can depend on the specific structure of the amine and the reaction conditions. researchgate.net
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to create new compounds with potentially improved biological activities, is relevant to this compound. A study has explored derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres for phytotoxic activity. nih.gov This suggests that the sulfonic acid group (or its derivatives) can be used as a bioisostere for the carboxylic acid group in this particular chemical scaffold.
The synthesis of such bioisosteres would likely start from this compound or its corresponding sulfonyl chloride. As an example of synthetic routes for creating bioisosteres, medicinal chemists have developed methods to replace metabolically labile groups like aryl ethers with more stable fluorinated mimics. cas.cn While not directly involving sulfonic acids, these strategies highlight the general approach of synthesizing and incorporating bioisosteric replacements. For sulfonic acid derivatives, this could involve synthesizing sulfonamides or other related structures that mimic the properties of a different functional group. The synthesis of sulfinate salts, which are precursors for various organosulfur compounds, has also been explored as a route to novel chemical entities. nih.gov
Catalytic Applications and Mechanistic Exploration
Application as an Aromatization Catalyst in Polymer Chemistry
There is currently a lack of specific research data on the application of this compound as a primary catalyst for the aromatization of polymers. Aromatization of polymers, a process that involves the conversion of non-aromatic or partially aromatic polymer backbones into fully aromatic systems, is a critical transformation for enhancing the thermal stability, electrical conductivity, and mechanical properties of materials. This process often involves catalytic dehydrogenation. While various acid catalysts are employed in polymer chemistry, specific examples and detailed studies involving this compound for this purpose are not documented in readily accessible scientific literature.
Investigation of Catalytic Mechanisms and Substrate Scope
Due to the absence of dedicated studies on the use of this compound as a polymer aromatization catalyst, there is no established body of research on its specific catalytic mechanisms or substrate scope in this context. Mechanistic investigations would typically involve identifying the active catalytic species, understanding the reaction kinetics, and elucidating the pathway of dehydrogenation and subsequent aromatization. Similarly, defining the substrate scope would require testing the catalyst's effectiveness on a variety of polymer precursors to determine which structures are amenable to aromatization under its influence. Without experimental data, any discussion of reaction mechanisms or the range of applicable polymer substrates for this compound-catalyzed aromatization would be purely speculative.
Further research and investigation are necessary to determine if this compound possesses any catalytic activity for the aromatization of polymers and to subsequently explore its potential applications and mechanistic pathways.
Advanced Structural Elucidation and Spectroscopic Characterization in Research
Crystal Engineering and Solid-State Structural Analysis
The arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. Crystal engineering for compounds like 3,4-Dichlorobenzenesulfonic acid focuses on the interplay of intermolecular forces that dictate the final crystal lattice.
While specific neutron diffraction studies on this compound hydrates are not extensively found in publicly accessible literature, the technique itself is exceptionally powerful for such analyses. Neutron diffraction is unparalleled in its ability to accurately locate the positions of hydrogen atoms (or their isotope, deuterium) within a crystal structure. researchgate.net Unlike X-ray diffraction, which scatters from electron clouds and struggles to detect light atoms like hydrogen, neutrons scatter from atomic nuclei, providing precise bond lengths and angles for O-H and N-H groups. researchgate.netnih.gov
In a hypothetical study of a deuterated this compound hydrate (B1144303) (C₆H₃Cl₂SO₃D·nD₂O), neutron diffraction would be the definitive method to map out the hydrogen bonding network involving the water molecules and the sulfonic acid group. rsc.org By analyzing the diffraction pattern, researchers could determine the exact geometry of the hydronium ion (D₃O⁺) if present, and the coordination of D₂O molecules around the sulfonate anion. rsc.org This information is critical for understanding the role of water in stabilizing the crystal structure. Studies on other hydrates, such as those of sulfuric acid, have successfully used this method to detail the structure and even polymorphism of the hydrated crystals.
The solid-state structure of this compound is heavily influenced by hydrogen bonding. The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor (the O-H proton) and acceptor (the three oxygen atoms). In the solid state, these groups are expected to form extensive intermolecular hydrogen bonds of the O-H···O type. mdpi.com
These interactions are the primary directional force in the crystal packing, guiding the molecules into specific arrangements such as sheets or three-dimensional networks. mostwiedzy.plgriffith.edu.au The strength and geometry of these hydrogen bonds directly impact the stability of the crystal lattice, influencing physical properties like melting point and solubility. Theoretical studies on related ortho-substituted benzenesulfonic acids show that intramolecular hydrogen bonds can also form, which would affect the conformation of the molecule itself and its subsequent packing. mdpi.com In hydrated forms, water molecules would act as bridges, creating a more complex and potentially more stable hydrogen-bonding network that links multiple sulfonic acid molecules together. rsc.org
Comprehensive Spectroscopic Characterization Protocols
A combination of spectroscopic methods is essential to confirm the identity and structure of this compound, with each technique providing complementary pieces of information.
¹H NMR: The proton NMR spectrum is expected to show three signals corresponding to the three protons on the aromatic ring.
The proton at position 2 (adjacent to the sulfonic acid group) would likely appear as a doublet.
The proton at position 5 (between the two chlorine atoms) would likely appear as a doublet of doublets.
The proton at position 6 would appear as a doublet. The acidic proton of the -SO₃H group would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum is predicted to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons directly bonded to the chlorine and sulfonic acid groups (C-3, C-4, and C-1) would be significantly shifted downfield.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H | ~8.0 - 8.2 | d |
| ¹H | ~7.8 - 8.0 | dd |
| ¹H | ~7.6 - 7.8 | d |
| ¹³C | ~140 - 145 | s |
| ¹³C | ~135 - 140 | s |
| ¹³C | ~133 - 136 | s |
| ¹³C | ~131 - 134 | s |
| ¹³C | ~128 - 131 | s |
| ¹³C | ~125 - 128 | s |
Note: Predicted values are estimates based on standard substituent effects and data from similar compounds.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the key functional groups are the sulfonic acid, the substituted benzene (B151609) ring, and the carbon-chlorine bonds. nih.govacs.org
Sulfonic Acid Group: Strong absorption bands are expected for the S=O asymmetric and symmetric stretching modes, typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. The S-O single bond stretch appears around 800-900 cm⁻¹. A broad O-H stretch from the acid would be visible in the IR spectrum, usually in the 2500-3300 cm⁻¹ range. acs.org
Aromatic Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Carbon-Chlorine Bonds: The C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (in -SO₃H) | Stretching, broad | 2500 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| S=O | Asymmetric Stretching | 1350 - 1400 |
| S=O | Symmetric Stretching | 1150 - 1200 |
| S-O | Stretching | 800 - 900 |
| C-Cl | Stretching | 600 - 800 |
Note: These are typical ranges and can vary based on the physical state and intermolecular interactions.
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and structural information based on its fragmentation pattern. miamioh.edu For this compound (MW: 227.07 g/mol ), the mass spectrum would be characterized by the presence of a molecular ion peak ([M]⁺˙ or [M-H]⁻). uni.lu
A crucial feature would be the isotopic pattern from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion region will exhibit a cluster of peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
Common fragmentation pathways for benzenesulfonic acids include the loss of the sulfonic acid group as SO₃ (loss of 80 Da) or ·HSO₃ (loss of 81 Da). libretexts.org Cleavage of the C-S bond would lead to a dichlorophenyl cation at m/z 145.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Ion Type | Predicted m/z |
|---|---|---|
| [M-H]⁻ | Molecular Ion (Negative Mode) | 224.9 |
| [M+H]⁺ | Molecular Ion (Positive Mode) | 226.9 |
| [M+Na]⁺ | Sodium Adduct | 248.9 |
| [C₆H₃Cl₂]⁺ | Loss of ·SO₃H | 145.0 |
| [M-SO₃]⁺˙ | Loss of Sulfur Trioxide | 146.0 |
Source: Predicted values from PubChem CID 253535. uni.lu
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-Dichlorobenzoic acid |
| Sulfuric acid |
| Deuterium |
| Water |
| 3,4-Dichlorobenzyl alcohol |
| Carbon |
| Hydrogen |
| Oxygen |
| Sulfur |
| Chlorine |
| Sodium |
| Nitrogen |
Computational Chemistry and Theoretical Investigations of 3,4 Dichlorobenzenesulfonic Acid
Quantum Chemical Studies on Molecular Conformation and Electronic Properties
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and the distribution of electrons within the 3,4-dichlorobenzenesulfonic acid molecule. These studies typically employ methods to optimize the molecular geometry, determining the most stable conformation by finding the lowest energy arrangement of its atoms. For this compound, this involves establishing the bond lengths, bond angles, and dihedral angles between the substituted benzene (B151609) ring and the sulfonic acid group.
The electronic properties of the molecule, such as the distribution of charge and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also determined. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) surface can also be mapped, visually indicating the regions of positive and negative charge and predicting sites for electrophilic and nucleophilic attack. For instance, studies on related di-substituted aniline (B41778) derivatives have successfully used these methods to provide a detailed description of their structural and physicochemical properties. hmdb.ca
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₃S | PubChem rsc.org |
| Molecular Weight | 227.07 g/mol | PubChem rsc.org |
| XLogP3-AA | 1.9 | PubChem rsc.org |
| Hydrogen Bond Donor Count | 1 | PubChem rsc.org |
| Hydrogen Bond Acceptor Count | 3 | PubChem rsc.org |
| Rotatable Bond Count | 1 | PubChem rsc.org |
| Exact Mass | 225.9258205 | PubChem rsc.org |
| Topological Polar Surface Area | 62.8 Ų | PubChem rsc.org |
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules like this compound. DFT calculations can provide insights into the molecule's stability, electronic structure, and the preferred sites for chemical reactions. By analyzing the electron density, various reactivity descriptors can be calculated. These descriptors help in understanding how the molecule will interact with other chemical species.
For example, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the molecule. This is crucial for predicting the outcomes of reactions involving this compound. Furthermore, DFT can be used to model reaction pathways and calculate activation energies, providing a theoretical basis for understanding reaction kinetics. While specific DFT studies on this compound are not prominent in the literature, extensive theoretical studies on other aromatic compounds have demonstrated the power of DFT in constructing reliable databases of thermodynamic properties and predicting reactivity. rsc.org
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the behavior of this compound over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov
In an aqueous environment, MD simulations could reveal how water molecules arrange themselves around the sulfonic acid group and the chlorinated benzene ring, providing insights into its solubility and hydration properties. nih.gov The simulations can also be used to calculate binding free energies, which are crucial for understanding how this compound might interact with other substances at a molecular level. nih.gov The study of intermolecular interactions is key to predicting the physical properties and behavior of the compound in various environments. nih.gov
Comparative Computational Analyses with Positional Isomers and Structural Analogs
Comparing the computational data of this compound with its positional isomers, such as 2,5-dichlorobenzenesulfonic acid and 3,5-dichlorobenzenesulfonic acid, can highlight the influence of the chlorine atoms' positions on the molecule's properties. Such comparative analyses often reveal differences in dipole moments, electronic properties, and steric hindrance, which in turn affect the reactivity and physical characteristics of the isomers.
For instance, the calculated properties of 3,5-dichlorobenzenesulfonic acid show slight differences from the 3,4-isomer, which can be attributed to the different substitution pattern on the benzene ring. nih.gov These comparisons are valuable for structure-property relationship studies. Theoretical studies on benzenium and toluenium isomers have shown that the position of substituents can have a notable impact on the molecule's stability and electronic structure. nih.gov
Table 2: Comparison of Computed Properties of Dichlorobenzenesulfonic Acid Isomers
| Property | This compound | 3,5-Dichlorobenzenesulfonic Acid |
| Molecular Formula | C₆H₄Cl₂O₃S | C₆H₄Cl₂O₃S |
| Molecular Weight | 227.07 g/mol | 227.07 g/mol |
| XLogP3-AA | 1.9 | 1.9 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 225.9258205 | 225.9258205 |
| Topological Polar Surface Area | 62.8 Ų | 62.8 Ų |
| Source: PubChem | rsc.org | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of 3,4 Dichlorobenzenesulfonic Acid
Chromatographic Separation Techniques and Method Development
Chromatographic techniques are paramount for the separation of 3,4-Dichlorobenzenesulfonic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most utilized methods due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC methods for the analysis of benzenesulfonic acids, including this compound, typically employ reversed-phase chromatography. A common stationary phase is octadecylsilica (C18), which separates compounds based on their hydrophobicity. researchgate.net For polar analytes like sulfonic acids, the mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for these acidic compounds, the addition of an acid, like phosphoric acid or formic acid, to the mobile phase is common practice. sielc.com
UPLC, utilizing columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC. These benefits include higher resolution, improved peak sharpness, shorter analysis times, and reduced solvent consumption. The fundamental principles of separation in UPLC are similar to HPLC, but the higher pressure capabilities of UPLC systems are necessary to efficiently operate these densely packed columns.
A typical HPLC or UPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector to introduce the sample, a chromatographic column for separation, and a detector, most commonly a UV detector, to monitor the eluting analyte.
Illustrative HPLC Method Parameters for Benzenesulfonic Acids:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
It is important to note that these are illustrative conditions and would require optimization for the specific analysis of this compound.
Strategies for Overcoming Co-elution Challenges with Contaminants
In complex samples, such as industrial wastewater or environmental extracts, co-elution of this compound with other contaminants can pose a significant analytical challenge. Several strategies can be employed to overcome this issue:
Mobile Phase Optimization: Adjusting the composition of the mobile phase, such as the organic solvent ratio or the pH, can alter the retention times of co-eluting compounds and improve separation. For ionic compounds like sulfonic acids, the addition of a salt, such as sodium sulfate (B86663), to the mobile phase can enhance separation. researchgate.net
Stationary Phase Selectivity: If co-elution persists, changing the stationary phase to one with a different selectivity can be effective. For instance, a phenyl-hexyl column might offer different retention characteristics compared to a standard C18 column due to pi-pi interactions.
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the analysis, can help to separate compounds with a wide range of polarities and resolve closely eluting peaks.
Use of UPLC: The inherently higher efficiency of UPLC columns can often resolve peaks that co-elute in a standard HPLC separation.
Coupled Analytical Techniques
For the trace analysis and unambiguous identification of this compound, coupling chromatographic separation with a highly selective and sensitive detector like a mass spectrometer is the preferred approach.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. This technique is exceptionally powerful for the trace analysis of organic compounds in complex matrices. For the analysis of this compound, an electrospray ionization (ESI) interface is commonly used, typically in negative ion mode, to generate ions from the eluting analyte.
The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the compound, which provides information about its molecular weight. For even higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. In MS/MS, a specific precursor ion (in this case, the deprotonated molecule of this compound) is selected and fragmented, and the resulting product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for very low detection limits. nih.gov
Method Validation, Accuracy, and Precision in Quantitative Research
To ensure that an analytical method for the quantification of this compound is reliable and fit for its intended purpose, it must be thoroughly validated. mdpi.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Spike-Recovery Tests and Limit of Quantification (LOQ) Determination
Spike-recovery tests are performed to assess the accuracy of a method in a specific sample matrix. thermofisher.com A known amount of the analyte (the "spike") is added to a sample, and the sample is then analyzed. The percentage of the spiked amount that is measured (the "recovery") is calculated. Acceptable recovery values are typically in the range of 80-120%.
Illustrative Spike and Recovery Data for a Related Compound in an Environmental Matrix:
| Sample Matrix | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
| Wastewater | 10 | 9.2 | 92 |
| Wastewater | 50 | 47.5 | 95 |
| Wastewater | 100 | 103 | 103 |
This data is illustrative and based on the analysis of similar aromatic sulfonic acids. Actual recovery values would need to be determined experimentally for this compound.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. mdpi.com The LOQ is often determined as the concentration that produces a signal-to-noise ratio of 10:1. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
Illustrative Method Validation Data for a Related Compound:
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
| Limit of Quantification (LOQ) | 1 µg/L |
This data is illustrative. The specific LOQ for this compound would depend on the analytical instrumentation and method used.
Environmental Fate, Transport, and Remediation Research of 3,4 Dichlorobenzenesulfonic Acid
Environmental Persistence and Degradation Pathways
The persistence of 3,4-Dichlorobenzenesulfonic acid in the environment is determined by its susceptibility to various degradation processes, including biodegradation, phototransformation, and hydrolysis.
Direct studies on the biodegradation of this compound are limited. However, insights can be drawn from research on structurally related compounds. The biodegradation of chlorinated aromatic compounds is often initiated by microbial dioxygenase enzymes under aerobic conditions. For instance, the aerobic biodegradation of 2,3-Dichloronitrobenzene and 3,4-Dichloronitrobenzene has been observed, with the isolation of bacterial strains capable of utilizing these compounds as a carbon source. nih.gov The degradation pathway for 3,4-Dichloronitrobenzene in Diaphorobacter sp. JS3050 is suggested to involve a nitroarene dioxygenase. nih.gov Similarly, Pseudomonas fluorescens 26-K has been shown to degrade 3,4-dichloroaniline, with the degradation pathway involving dehalogenation and hydroxylation of the aromatic ring. nih.gov
The biodegradation of benzenesulfonic acids, in general, has been shown to be initiated by the transport of the molecule into the microbial cell. scirp.org Once inside the cell, the desulfonation process, often catalyzed by dioxygenases, leads to the formation of catechols, which are then further metabolized. scirp.org It is plausible that the biodegradation of this compound, if it occurs, follows a similar pathway involving initial transport into the cell followed by enzymatic attack on the aromatic ring, leading to desulfonation and dechlorination.
Table 1: Biodegradation of Structurally Related Compounds
| Compound | Microorganism | Key Findings | Reference |
| 3,4-Dichloronitrobenzene | Diaphorobacter sp. JS3050 | Aerobic degradation with nitrite (B80452) release, suggesting a nitroarene dioxygenase pathway. | nih.gov |
| 3,4-Dichloroaniline | Pseudomonas fluorescens 26-K | Aerobic degradation involving dehalogenation and hydroxylation. | nih.gov |
| Benzenesulfonic acid | Alcaligenes sp. strain O-1 | Initial step is transport into the cell, followed by dioxygenation to form catechol. | scirp.org |
Regarding hydrolytic stability, aromatic sulfonic acids are generally considered to be relatively stable. However, they can undergo hydrolysis under elevated temperatures. brandeis.eduwikipedia.org The C-S bond in aromatic sulfonic acids is susceptible to cleavage in hot aqueous acid, leading to desulfonation. wikipedia.org The stability of the sulfonic acid group is influenced by the other substituents on the aromatic ring. While specific data for this compound is lacking, it is expected to exhibit a degree of hydrolytic stability under typical environmental conditions, with potential for slow hydrolysis at higher temperatures. brandeis.edu
Environmental Distribution and Transport Phenomena
The distribution and movement of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between soil, water, and air.
Specific studies on the adsorption and desorption of this compound in soil and sediment are not widely reported. However, the behavior of other benzenesulfonic acid derivatives can provide an indication of its likely mobility. Benzenesulfonic acids are known to be water-soluble and can be mobile in soil. capes.gov.br Their adsorption to soil and sediment is influenced by factors such as the organic carbon content of the soil, clay content, and pH.
The adsorption of linear alkylbenzene sulfonates (LAS), which also contain a sulfonic acid group, has been shown to be reversible and is influenced by the length of the alkyl chain. industrialchemicals.gov.au Studies on the adsorption of perfluorinated acids onto soils have indicated that protein content, anion exchange capacity, and iron oxide content can be significant factors. nih.gov Given that this compound is an anion, its adsorption is likely to be influenced by the anion exchange capacity of the soil and the presence of positively charged surfaces, such as those on iron and aluminum oxides. The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption of organic compounds in soil. researchgate.netresearchgate.net It is anticipated that the adsorption of this compound would be relatively low in soils with low organic matter and clay content, leading to potential leaching into groundwater.
Table 2: Adsorption Characteristics of Related Compounds
| Compound | Adsorbent | Isotherm Model | Key Findings | Reference |
| Linear Alkylbenzene Sulfonates (LAS) | Marine Sediment | - | Sorption is reversible and increases with alkyl chain length. | industrialchemicals.gov.au |
| Perfluorinated Acids | Various Soils | Freundlich/Virial | Adsorption is influenced by protein content, anion exchange capacity, and iron oxides. | nih.gov |
| Benzene (B151609) | Clay and Sandy Soil | Freundlich | Adsorption increases with increasing initial concentration. | scirp.org |
Direct experimental data for the Henry's Law constant of this compound are not available in the reviewed literature. The Henry's Law constant is a key parameter for assessing the potential for a chemical to volatilize from water. For a related compound, 1,2-dichlorobenzene-d4, a Henry's Law constant of 8.2 x 10⁻³ atm-m³/mol has been reported. henrys-law.org However, the presence of the highly polar sulfonic acid group in this compound would be expected to significantly decrease its volatility compared to dichlorobenzene.
Generally, benzenesulfonic acid itself is considered to be essentially non-volatile from water due to its low estimated Henry's Law constant. nih.gov Given its structure as a salt in most environmental conditions, this compound is expected to have a very low vapor pressure and consequently a low Henry's Law constant, indicating that volatilization from water surfaces is not a significant environmental transport pathway.
Ecological Impact and Ecotoxicological Assessments
There is a lack of specific ecotoxicological data for this compound. To assess its potential ecological impact, data from structurally similar compounds, such as other chlorinated aromatic compounds and sulfonamides, can be considered.
The toxicity of chlorinated organic compounds to aquatic organisms is a well-documented concern. For example, the metabolite of DDT, pp'-DDE, has been shown to be toxic to Daphnia magna, with a 48-hour IC50 of 5.08 µg/L. nih.gov Various pharmaceuticals, including some containing aromatic rings, have also demonstrated toxicity to Daphnia magna at varying concentrations. nih.gov Fish are also susceptible to the toxic effects of pesticides, which can lead to behavioral changes, histopathological damage, and biochemical alterations. researchgate.netmdpi.com
Sulfonamides, which share the sulfonyl group with benzenesulfonic acids, have been found to be ubiquitous in aquatic environments and can pose ecological risks. brandeis.edu Algae are often the most sensitive aquatic organisms to sulfonamides, followed by crustaceans and fish. brandeis.edu Given the presence of both chlorine atoms and a sulfonic acid group, this compound could potentially exert toxicity through various mechanisms, and its impact on different trophic levels warrants investigation.
Table 3: Ecotoxicity Data for Structurally Related or Analogous Compounds
| Compound | Test Organism | Endpoint | Value | Reference |
| pp'-DDE | Daphnia magna | 48-h IC50 (Immobilization) | 5.08 µg/L | nih.gov |
| Acetaminophen | Daphnia magna | 48-h EC50 (Immobilization) | 12.7 mg/L | nih.gov |
| Diclofenac | Daphnia magna | 48-h EC50 (Immobilization) | 68 mg/L | nih.gov |
| Sulfamethoxazole | Lemna minor (Duckweed) | 7-d EC50 (Growth inhibition) | 0.081 mg/L | researchgate.net |
Acute and Chronic Toxicity Studies on Aquatic Organisms
Data on the specific aquatic toxicity of this compound are limited in publicly available literature. However, the toxicity of structurally related compounds, such as dichlorobenzenes (DCBs) and other alkylbenzene sulfonates, has been studied and can provide an indication of the potential environmental impact. The intrinsic hazard of a substance to aquatic life is typically evaluated through both acute (short-term) and chronic (long-term) toxicity tests on a range of organisms representing different trophic levels, such as fish, crustaceans (like daphnids), and algae. unison.mx
Acute toxicity is often measured as the concentration that is lethal to 50% of a test population over a short period (e.g., 96-hour LC50 for fish). Chronic toxicity evaluates longer-term effects, such as impacts on reproduction, growth, or survival over a significant portion of the organism's life cycle.
Studies on dichlorobenzene isomers indicate varying levels of toxicity. For instance, 1,2-dichlorobenzene (B45396) has been reported to be more toxic to the freshwater invertebrate Daphnia magna than the 1,3- and 1,4-isomers. epa.gov The lowest concentration of dichlorobenzenes found to be toxic to marine and freshwater organisms was 1000 µg/L. epa.gov For 1,4-dichlorobenzene, the U.S. Environmental Protection Agency (EPA) has established Tier II aquatic life values, recommending a 4-day average concentration not to exceed 16 µg/L and a 1-hour average concentration not to exceed 80 µg/L to protect aquatic organisms. epa.gov Fertility impairment in Daphnia has been observed at 0.4 mg/L of p-dichlorobenzene. epa.gov
The following table summarizes acute toxicity data for dichlorobenzene isomers on several aquatic species.
Table 1: Acute Toxicity of Dichlorobenzene Isomers to Various Aquatic Species
| Isomer | Species | Exposure Time | LC50/EC50 (mg/L) | Reference |
|---|---|---|---|---|
| 1,2-Dichlorobenzene | Daphnia magna | 48 hours | 0.77 | epa.gov |
| 1,3-Dichlorobenzene | Fathead Minnow | 96 hours | 7.8 | epa.gov |
| 1,4-Dichlorobenzene | Rainbow Trout | 14 days | 0.8 | epa.gov |
| 1,4-Dichlorobenzene | Bluegill | 96 hours | 4.3 | epa.gov |
| 1,4-Dichlorobenzene | Fathead Minnow | 96 hours | 4.0 | epa.gov |
Research on other alkylbenzene sulfonates (ABS) also shows a range of toxicities. A study on linear (n-ABS), branched (BABS), and alkyl phenoxybenzene sulfonates (APBS) found that EC50/LC50 values ranged from 3.5 to over 100 mg/L, depending on the compound and the species. canada.ca The most sensitive species to these compounds were fish, mussels, and amphipods. canada.ca
Sustainable Remediation and Recycling Technologies for this compound Wastewater
The presence of compounds like this compound in industrial wastewater necessitates the development of sustainable treatment and recycling technologies. The goal is to not only remove the pollutant from the effluent but also to recover it as a valuable product, thus promoting a circular economy.
Extraction and Reverse Extraction Methodologies for Recovery
A key technology for recovering this compound from wastewater is a multi-stage process involving solvent extraction and reverse extraction. google.com This method is designed to efficiently transfer the target compound from the aqueous phase to an organic phase and then back into a clean aqueous solution at a higher concentration, from which it can be easily isolated.
The process can be summarized in the following steps:
Extraction: The wastewater containing this compound is mixed with a suitable organic extraction agent. This agent selectively dissolves the sulfonic acid, transferring it from the wastewater (aqueous phase) into the organic solvent (organic phase I). google.com
Phase Separation: The mixture is allowed to settle, leading to the separation of the denser water phase from the organic phase I, which now contains the dissolved this compound.
Reverse Extraction: The organic phase I is then treated with a reverse extraction agent, typically an alkaline solution. This step strips the this compound from the organic solvent, transferring it into the new aqueous solution (raffinate) as its salt (e.g., 3,4-dichlorobenzene sulfonate). The now-stripped organic solvent (organic phase II) can often be recycled back to the initial extraction step. google.com
This methodology effectively concentrates the target compound and separates it from the initial bulk wastewater stream. The choice of extraction and reverse extraction agents is critical for the efficiency of the process.
Crystallization and Purification of Recycled Products
Following the reverse extraction step, the resulting aqueous solution, or raffinate, contains a high concentration of the 3,4-dichlorobenzene sulfonate salt. google.com The next step in the recovery process is to isolate this salt in a pure, crystalline form. Crystallization is a powerful purification technique for solids, as the formation of a crystal lattice tends to exclude impurities. youtube.com
The typical procedure for crystallization in this context involves:
Cooling Crystallization: The concentrated raffinate is subjected to low-temperature cooling. As the temperature drops, the solubility of the 3,4-dichlorobenzene sulfonate salt decreases significantly, causing it to precipitate out of the solution as crystals. google.com
Separation: The formed crystals are then separated from the remaining liquid (mother liquor) through filtration. google.comyoutube.com
Washing and Drying: The collected crystals may be washed with a small amount of cold solvent to remove any adhering impurities from the mother liquor. youtube.comyoutube.com Finally, the pure crystals are dried. The resulting purified 3,4-dichlorobenzene sulfonate can be sold as a product or used as a raw material in other processes. google.com
This crystallization process is a crucial step for achieving a high-purity final product, transforming a wastewater pollutant into a commercially viable chemical.
Integrated Wastewater Treatment Approaches for Sulfonic Acid-Containing Effluents
Treating complex industrial effluents containing sulfonic acids often requires more than a single process. Integrated wastewater treatment approaches, which combine multiple physical, chemical, and biological methods, are necessary to meet stringent environmental regulations and enable water recycling. epa.govsolenis.com
An integrated system for treating sulfonic acid-containing wastewater could involve a primary recovery stage, as described above, followed by secondary and tertiary polishing steps. For the remaining wastewater after the extraction of this compound, which may still contain inorganic salts and residual organic matter, further treatment is required. google.com
Potential components of an integrated treatment train include:
Biological Treatment: For wastewaters containing biodegradable organic matter and sulfates, integrated anaerobic/aerobic biological systems can be effective. An anaerobic stage can reduce sulfate (B86663) to sulfide, while a subsequent aerobic stage can oxidize the sulfide, achieving high removal efficiencies for both organic load (COD) and sulfate. unison.mx
Advanced Oxidation Processes (AOPs): AOPs are employed to break down recalcitrant organic compounds that are not easily biodegradable.
Membrane Filtration: Techniques like reverse osmosis can be used as a final polishing step to remove remaining dissolved salts and other contaminants, producing high-quality water that can be reused within the industrial facility. epa.gov
Resource Recovery: Electrochemical technologies or precipitation methods can be used to recover inorganic salts from the treated wastewater, further enhancing the sustainability of the process by creating additional value and minimizing final waste discharge. google.comnih.gov
By combining these different technologies, a comprehensive and robust treatment system can be designed to handle the complexities of sulfonic acid-containing effluents, minimizing environmental impact and maximizing resource recovery.
Emerging Research Frontiers and Future Directions for 3,4 Dichlorobenzenesulfonic Acid
Novel Applications in Advanced Materials Science
While historically, 3,4-Dichlorobenzenesulfonic acid has been utilized in the synthesis of dyes and as a precipitating agent in biochemical separations, its potential in advanced materials is an area of growing interest. archive.orguark.edudntb.gov.uaarchive.org The unique combination of a sulfonic acid group and a dichlorinated benzene (B151609) ring offers functionalities that could be exploited in the design of new polymers and functional materials.
Research into sulfonic acid esters has demonstrated their utility as intermediates in chemical synthesis. lookchem.com For instance, the ester of this compound has been used in reactions with Grignard reagents like benzylmagnesium chloride. lookchem.com This reactivity suggests its potential as a monomer or functionalizing agent in polymer chemistry. The sulfonic acid group can impart properties such as ion exchange capabilities, enhanced thermal stability, and hydrophilicity to polymer backbones. Although direct research on incorporating this compound into advanced polymers like polyetheretherketone (PEEK) or other high-performance plastics is not yet widely published, it represents a logical and promising direction for future studies. Such sulfonated polymers are valuable for applications in fuel cell membranes, catalysis, and water treatment systems.
Another frontier is its potential use as a ligand or building block in the synthesis of Metal-Organic Frameworks (MOFs). The sulfonic acid group can coordinate with metal centers, while the chlorinated aromatic ring can be further functionalized to tune the pore size and chemical environment within the framework. These tailored MOFs could find applications in gas storage, catalysis, and chemical sensing.
Bioremediation and Biotransformation Research utilizing Microbial Systems
The environmental fate of halogenated organic compounds is a significant concern, driving research into bioremediation strategies. While studies focusing specifically on the microbial degradation of this compound are scarce, research on related compounds provides a foundation for future investigations.
Chlorinated solvents and chlorobenzenes are among the most common groundwater contaminants, and in-situ bioremediation is a promising cleanup method. nih.gov Studies on its precursors, chlorobenzene (B131634) (CB) and 1,2-dichlorobenzene (B45396) (DCB), have shown that native microflora can be stimulated to achieve significant degradation. In one pilot-scale study, approximately 90% of the DCB mass in soil was removed over three weeks through biostimulation, with calculations indicating that biodegradation accounted for over 90% of the removal. nih.gov Laboratory tests confirmed that the microbial consortium could mineralize CB and DCB, recovering up to 50% of the carbon as CO₂ and releasing up to 44% of the organic chlorine as chloride ions. nih.gov
The primary mechanisms for bioremediation of chlorinated compounds involve either anaerobic reductive dechlorination or aerobic co-metabolism. nih.govdtic.mil Enhanced bioremediation techniques, which involve stimulating indigenous microbes by adding electron donors (substrates) or even introducing specialized microorganisms (bioaugmentation), have proven effective for other chlorinated solvents. dtic.milepa.govserdp-estcp.mil Future research should aim to isolate and characterize microbial strains or consortia capable of cleaving both the C-S bond and dechlorinating the aromatic ring of this compound. Understanding the metabolic pathways and the influence of the sulfonic acid group on microbial activity will be crucial for developing effective bioremediation technologies for this and other sulfonated aromatic pollutants.
Table 1: Principles of Bioremediation for Related Chlorinated Aromatic Compounds
| Remediation Principle | Description | Target Compounds (Examples) | Key Microbial Process | Reference |
| Enhanced In-Situ Bioremediation | Stimulation of indigenous bacteria by adding substrates (e.g., whey powder, organic acids) and/or nutrients to the subsurface to accelerate degradation rates. | Chlorinated Solvents (TCE, PCE) | Anaerobic Reductive Dechlorination | epa.govserdp-estcp.mil |
| Bioaugmentation | The introduction of non-native, specialized microorganisms into the contaminated site to perform specific degradation tasks. | Chlorinated Ethenes | Dehalorespiration | dtic.mil |
| Aerobic Co-metabolism | The degradation of a contaminant by a microbe that uses another compound as its primary food source (e.g., methane, phenol). | Trichloroethylene (TCE), cis-1,2-Dichloroethylene | Oxidation by monooxygenase or dioxygenase enzymes | nih.gov |
| Vented Ex-Situ Biotreatment | Excavated soil is treated in cells where air and nutrients are supplied to stimulate native microflora to degrade contaminants. | Chlorobenzene, 1,2-Dichlorobenzene | Aerobic Biodegradation/Mineralization | nih.gov |
Development of Green Chemistry Protocols for Synthesis and Processing
The principles of green chemistry emphasize waste reduction, the use of less hazardous chemicals, and energy efficiency. The traditional manufacturing process for this compound involves the sulfonation of o-dichlorobenzene using oleum (B3057394) (fuming sulfuric acid), a process that is effective but uses corrosive and hazardous reagents.
A significant advancement in green processing is the development of methods to recycle the acid from industrial wastewater. One patented method involves using an extraction agent to transfer the this compound from the aqueous wastewater phase to an organic phase. cdc.gov A subsequent back-extraction step, followed by cooling and crystallization, allows for the recovery of a relatively pure sodium salt of the acid (Sodium 3,4-dichlorobenzenesulfonate). cdc.gov This process not only prevents the discharge of the pollutant but also recovers a valuable chemical, turning a waste stream into a resource. Furthermore, the treated wastewater can be processed to recycle inorganic salts, moving towards a closed-loop system. cdc.gov
Future research in green synthesis should focus on replacing harsh sulfonating agents like oleum. Potential avenues include the use of solid acid catalysts, which are reusable and less corrosive, or enzymatic synthesis routes, although the latter remains a significant challenge for this class of compounds. Improving reaction efficiency to maximize yield and reduce the formation of by-products is a key goal that aligns with green chemistry principles.
Table 2: Comparison of Synthesis and Processing Protocols for this compound
| Protocol | Description | Reagents/Method | Advantages | Disadvantages | Reference |
| Traditional Synthesis | Direct sulfonation of the precursor aromatic compound. | o-Dichlorobenzene, Oleum (fuming H₂SO₄) | High conversion, established process. | Uses highly corrosive and hazardous reagents; generates acidic waste. | archive.org |
| Green Processing (Recycling) | Recovery of the acid from industrial wastewater streams. | Extraction agent, reverse-extraction agent, cooling/crystallization. | Reduces pollution; recovers valuable product; allows for water and inorganic salt recycling. | Requires specific infrastructure; applicable only where a waste stream exists. | cdc.gov |
Interdisciplinary Approaches for Environmental Monitoring and Risk Assessment
Effective environmental stewardship requires robust methods for monitoring pollutants and assessing their potential risks. For this compound, this involves an interdisciplinary approach combining analytical chemistry, toxicology, and environmental modeling.
Environmental Monitoring: The detection and quantification of sulfonated aromatics in environmental matrices like water and soil typically require sophisticated analytical techniques. While methods specifically validated for this compound are not widely documented in public literature, methods for related compounds such as p-Chlorobenzene Sulfonic Acid (p-CBSA) are directly applicable. nemc.us These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte from the sample matrix. cdc.govnemc.us
Definitive identification and measurement are achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS) for high selectivity and sensitivity. cdc.govenv.go.jpcdc.gov HPLC is particularly well-suited for non-volatile compounds like sulfonic acids. A case study on p-CBSA in wastewater utilized both ion chromatography and liquid chromatography-mass spectrometry (LC-MS/MS), demonstrating the ability to detect concentrations in the parts-per-billion (µg/L) range. nemc.us
Risk Assessment: A comprehensive risk assessment for this compound would evaluate its potential to cause harm to human health and the environment. This process considers the entire lifecycle of the chemical, from manufacturing to use and disposal, to identify potential release pathways. For the related dichlorobenzenes, releases to the atmosphere are a significant pathway. archive.org
The assessment evaluates both exposure and toxicity. Exposure assessment determines the likelihood and magnitude of contact for various populations (e.g., workers, general public) and environmental compartments (air, water, soil). Toxicity assessment determines the adverse effects the substance can cause. The risk is then characterized by comparing exposure levels to toxicity thresholds. For related alkylbenzene sulfonates, risk assessments have indicated that they are extremely biodegradable and exhibit strong sorption to sludge in wastewater treatment, resulting in minimal expected environmental exposure and risk to non-target organisms. dntb.gov.ua A similar comprehensive assessment for this compound is a critical future research need to ensure its safe production and use.
Table 3: Analytical Methods for Environmental Monitoring of Related Sulfonated and Chlorinated Aromatics
| Analytical Technique | Sample Preparation | Detector | Application/Target Analyte | Reference |
| High-Performance Liquid Chromatography (HPLC) | Filtration, Direct Injection | Mass Spectrometry (MS), Conductivity | p-Chlorobenzene Sulfonic Acid (p-CBSA) in wastewater | nemc.us |
| Gas Chromatography (GC) | Solvent Extraction, Solid-Phase Extraction (SPE) | Mass Spectrometry (MS), Electron Capture (ECD) | Dichlorvos, Benzidine, various pollutants in water and biological samples | cdc.govcdc.gov |
| Ion Chromatography (IC) | Filtration | Conductivity | p-Chlorobenzene Sulfonic Acid (p-CBSA) | nemc.us |
| Solid-Phase Extraction (SPE) - GC/MS | SPE cartridge cleanup | Mass Spectrometry (MS) | General method for isolating target chemicals from water samples | cdc.govenv.go.jp |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
